molecular formula C20H13ClO3 B5684336 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5684336
M. Wt: 336.8 g/mol
InChI Key: FITYQFLNJYYSOZ-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of urolithins, hydroxylated 6H-benzo[c]chromen-6-ones that are metabolites of ellagic acid. Its structure features a 6H-benzo[c]chromen-6-one core substituted at the 3-position with a 2-chlorobenzyloxy group (Figure 1). The 2-chloro substituent enhances lipophilicity, which is critical for interactions with hydrophobic pockets in PDE2 .

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYQFLNJYYSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzyl alcohol with 6H-benzo[c]chromen-6-one under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorobenzyl moiety.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe or marker in biochemical assays to study enzyme activity or cellular processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Alkoxy Substituents and PDE2 Inhibition

The compound’s activity as a PDE2 inhibitor is influenced by substituent chain length and lipophilicity. For example:

  • 3-Butoxy-6H-benzo[c]chromen-6-one (1f) : Exhibited optimal PDE2 inhibition (IC50: 3.67 ± 0.47 µM), comparable to the reference inhibitor BAY 60-7550. The butoxy group balances lipophilicity and steric bulk for binding .
  • 3-(Pentyloxy)-6H-benzo[c]chromen-6-one (1g) : Longer chains (>5 carbons) reduced activity, suggesting an optimal chain length of 4–5 carbons .
  • 3-((Tetrahydro-2H-pyran-4-yl)methoxy) derivative (1i) : Cyclic ether substituents showed moderate activity, highlighting the importance of linear alkoxy chains .

Table 1: PDE2 Inhibition by Alkoxy-Substituted Derivatives

Compound Substituent IC50 (µM) Reference
3-Butoxy (1f) -O-(CH2)3CH3 3.67
3-Pentyloxy (1g) -O-(CH2)4CH3 >10
BAY 60-7550 (Reference) Propylphenyl 4.10
Halogenated Benzyloxy Derivatives

The position of chlorine on the benzyloxy group significantly impacts activity:

  • 3-[(2-Chlorobenzyl)oxy] derivative (Target) : The 2-chloro group enhances steric and electronic interactions with PDE2’s hydrophobic pocket .
  • 3-[(4-Chlorobenzyl)oxy]-1-methyl derivative : Substitution at the 4-position reduced PDE2 affinity, likely due to altered spatial orientation .

Table 2: Chlorobenzyloxy Derivatives

Compound Substituent Position Molecular Weight Key Activity
3-[(2-Chlorobenzyl)oxy] 2-Cl 368.81 PDE2 inhibition
3-[(4-Chlorobenzyl)oxy] 4-Cl 350.80 Not reported for PDE2
Heterocyclic and Fluorinated Derivatives
  • 3-(Pyrimidin-2-yloxy) derivative (2v) : Pyrimidine substitution showed moderate PDE2 inhibition (IC50: ~10 µM), suggesting heterocycles may introduce polar interactions .

Selectivity for Other Targets

Cholinesterase Inhibition
  • 7,8,9,10-Tetrahydro-6H-benzo[c]chromen-6-one derivatives : Saturated core structures exhibited acetylcholinesterase (AChE) inhibition comparable to rivastigmine, highlighting structural flexibility for multi-target applications .
  • 3-Propoxy derivative (1d) : Demonstrated dual activity against PDE2 and AChE, suggesting scaffold versatility .
Estrogen Receptor Beta (ERβ) Agonism
  • 3,8-Dihydroxy-6H-benzo[c]chromen-6-one : Bis-hydroxylation at positions 3 and 8 conferred ERβ selectivity (>100-fold over ERα), critical for hormone-related therapies .
Physicochemical Properties
  • Lipophilicity : Chloro and alkoxy substituents increase logP values, enhancing membrane permeability.
  • Melting Points : Derivatives with bulky groups (e.g., 2t: 203.6–204.9°C) exhibit higher melting points due to crystalline packing .

Biological Activity

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromene class. Its unique structure, characterized by a benzo[c]chromene core substituted with a chlorobenzyl ether, suggests potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅ClO₂, with a molecular weight of approximately 300.76 g/mol. The presence of the chlorine atom in the chlorobenzyl moiety may influence its electronic properties and biological reactivity.

The mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating pathways related to inflammation and cell proliferation. It is hypothesized that it may act as a phosphodiesterase inhibitor, which could account for its anti-inflammatory and anticancer activities .

Biological Activities

Research indicates that compounds within the benzo[c]chromene class exhibit various biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Anticancer Effects : Similar structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Data Table: Summary of Biological Activities

Biological ActivityEvidence/Source
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantFree radical scavenging activity
AnticancerCytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of benzo[c]chromene derivatives against human cancer cell lines. Results indicated that certain derivatives, including those similar to this compound, exhibited significant growth inhibition at micromolar concentrations (IC50 values ranging from 1 to 10 µM) .
  • Phosphodiesterase Inhibition : Research on related compounds has shown promising results as phosphodiesterase inhibitors, with IC50 values around 3.67 ± 0.47 μM for optimal derivatives. This suggests potential therapeutic applications in conditions like asthma and cancer where phosphodiesterase modulation is beneficial .
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of benzo[c]chromene derivatives have indicated that they may enhance cognitive function and protect against neurodegenerative diseases by modulating neuroinflammatory responses .

Q & A

Q. What are the common synthetic routes for 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one?

Methodological Answer: The compound is typically synthesized via multi-step routes involving condensation, substitution, and cyclization reactions. Key approaches include:

  • Condensation of phenol derivatives with β-keto esters under acidic conditions to form the chromenone core ().
  • Nucleophilic substitution at the 3-position using 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the chlorobenzyloxy group ().
  • Tandem photo-thermal-photo reactions for cyclization, as seen in analogous benzo[c]chromenone syntheses ().

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield RangeReference
Condensation + Substitutionβ-keto ester, 2-chlorobenzyl bromide, K₂CO₃50-70%
Tandem Photo-Thermal3,4-Dichlorocoumarins, 1,3-butadiene60-75%

Q. How is the compound structurally characterized?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the chromenone lactone) ().
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), chlorobenzyl methylene (δ 4.8–5.2 ppm), and lactone carbonyl (δ 160–165 ppm in ¹³C NMR) ().
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 339.08) ().

Q. What key functional groups influence its reactivity?

Methodological Answer: The chlorobenzyloxy group and chromenone core dictate reactivity:

  • Chlorobenzyloxy : Undergoes nucleophilic substitution (e.g., with amines or thiols) under basic conditions ().
  • Chromenone lactone : Susceptible to hydrolysis under acidic/alkaline conditions, forming carboxylic acid derivatives ().
  • Aromatic rings : Participate in electrophilic substitution (e.g., nitration, halogenation) ().

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Use Sc(OTf)₃ in glycerol for green, one-pot syntheses (yield: 80–90%) ().
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance substitution reactions ().
  • Temperature control : Cyclization at 100°C improves regioselectivity ().

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
CatalystSc(OTf)₃ (10 mol%)+30%
SolventGlycerol+20% vs. DMF

Q. How to address contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from structural analogs with varying substituents. Resolve discrepancies by:

  • Comparative assays : Test the compound alongside analogs (e.g., 3-hydroxy vs. 3-methoxy derivatives) under standardized conditions ().
  • Target-specific profiling : Use HTRF assays to measure ERβ/ERα selectivity ratios ().
  • Meta-analysis : Correlate substituent effects (e.g., alkyl chain length) with activity (e.g., PDE2 inhibition IC₅₀ values) ().

Q. What computational approaches predict target interactions?

Methodological Answer:

  • Molecular docking : Model interactions with PDE2 (PDB: 4HTX) using AutoDock Vina. Focus on hydrogen bonding with Glu655 and hydrophobic contacts with Ile677 ().
  • QSAR studies : Train models on substituent descriptors (e.g., logP, polar surface area) to predict bioactivity ().

Q. How to design derivatives for specific biological targets?

Methodological Answer:

  • PDE2 inhibitors : Introduce 5-carbon alkyl chains at the 3-position (IC₅₀: 33–34 µM) ().
  • Antioxidants : Add electron-donating groups (e.g., -OCH₃) to enhance radical scavenging ().
  • Cholinesterase inhibitors : Incorporate piperazine spacers between chromenone and heterocycles ().

Q. Table 3: Structure-Activity Relationships

Derivative ModificationTargetActivity EnhancementReference
3-(Pentyloxy) substituentPDE2IC₅₀: 33.95 µM
Piperazine-linked chromenonesCholinesterase2x potency vs. lead

Q. What green chemistry methods apply to its synthesis?

Methodological Answer:

  • Solvent-free conditions : Use glycerol as a biodegradable solvent and reaction medium ().
  • Scandium triflate catalysis : Enables one-pot, three-component reactions with minimal waste ().
  • Continuous flow reactors : Improve scalability and reduce energy consumption ().

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